molecular formula C21H20ClN3O3 B2806289 2-chloro-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide CAS No. 921578-78-1

2-chloro-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Cat. No.: B2806289
CAS No.: 921578-78-1
M. Wt: 397.86
InChI Key: SHYYZKWDIQZUJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a synthetic compound based on the pyridazin-3(2H)-one scaffold, a structure recognized for its diverse biological activities and utility in pharmacological research . The molecule integrates an arylacetamide moiety, a feature fundamental to the activity of many bioactive compounds . The core pyridazinone structure is a privileged scaffold in drug discovery, with documented derivatives exhibiting a range of potential therapeutic activities. These include acting as agonists for formyl peptide receptors (FPRs), which play a critical role in the regulation of endogenous inflammation and immunity . Other pyridazinone derivatives have been developed as inhibitors of phosphodiesterase-4 (PDE4) for investigating inflammatory diseases like asthma, COPD, and psoriasis , and as potent, selective inhibitors of histone deacetylases (HDACs) for oncology research . Furthermore, this chemical class has been explored for antioxidant, antibacterial, antifungal, and anticancer properties . The specific structure of this compound, featuring a 4-ethoxyphenyl group and a 2-chlorobenzamide side chain, makes it a valuable chemical tool for researchers exploring structure-activity relationships (SAR) in these fields, developing new enzyme inhibitors, or studying cellular signaling pathways. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-chloro-N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3/c1-2-28-16-9-7-15(8-10-16)19-11-12-20(26)25(24-19)14-13-23-21(27)17-5-3-4-6-18(17)22/h3-12H,2,13-14H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHYYZKWDIQZUJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-chloro-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a complex organic compound that belongs to the class of benzamide derivatives. Its unique structure, which includes a chloro group, a pyridazinone moiety, and an ethoxyphenyl substituent, suggests significant potential for various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis pathways, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H20ClN3O3C_{21}H_{20}ClN_{3}O_{3}, with a molecular weight of 397.9 g/mol. The compound's structure can be summarized as follows:

Property Value
Common Name This compound
CAS Number 921578-78-1
Molecular Formula C21H20ClN3O3C_{21}H_{20}ClN_{3}O_{3}
Molecular Weight 397.9 g/mol

Pharmacological Properties

Preliminary studies suggest that this compound may exhibit significant biological activities, particularly in pharmacology. The presence of the pyridazinone core is known for its biological activity, especially in medicinal chemistry. The compound has been evaluated for various pharmacological effects, including:

  • Antifungal Activity : Similar compounds containing benzamide structures have shown promising antifungal properties. For instance, derivatives with oxadiazole moieties demonstrated good efficacy against fungi such as Botrytis cinerea and Fusarium graminearum .
  • Cholinesterase Inhibition : Research indicates that certain pyridazone derivatives can act as cholinesterase inhibitors, which are crucial in treating conditions like Alzheimer's disease .
  • Anti-inflammatory Effects : Compounds derived from benzamides have been noted for their anti-inflammatory activity, suggesting potential therapeutic applications in inflammatory diseases .

Mechanistic Insights

The mechanism of action for this compound may involve interaction with specific biological targets due to its structural components. The chloro substituent may enhance binding affinity to receptors or enzymes involved in various biochemical pathways.

Synthesis Pathways

The synthesis of this compound typically involves multi-step synthetic pathways that include:

  • Formation of the Pyridazinone Core : This step often involves cyclization reactions starting from appropriate precursors.
  • Introduction of the Ethoxyphenyl Group : This can be achieved through nucleophilic substitution reactions.
  • Chlorination and Amide Formation : The final steps include chlorination to introduce the chloro group and subsequent formation of the amide linkage.

Case Studies and Research Findings

Research findings indicate that compounds similar to this compound have been evaluated in various studies:

  • A study highlighted the antifungal efficacy of benzamide derivatives against multiple fungal strains, showcasing the potential for developing new antifungal agents .
  • Another investigation focused on the cholinesterase inhibitory activity of pyridazine derivatives, providing insights into their role in neurodegenerative disease management .

Comparison with Similar Compounds

Pyridazinone-Antipyrine Hybrids ()

Compounds 6e–6h from are antipyrine-pyridazinone hybrids with piperazinyl or substituted phenyl groups. Key differences include:

  • Core Structure : The target compound lacks the antipyrine (pyrazolone) moiety present in 6e–6h , replacing it with a simpler benzamide group.
  • Substituent Effects :
    • 6f (4-chlorophenylpiperazinyl) and 6g (4-fluorophenylpiperazinyl) feature halogenated aryl groups, which may enhance receptor affinity compared to the ethoxyphenyl group in the target compound.
    • The ethyl linker in the target compound may confer greater conformational flexibility than the propionamide/propanamide chains in 6e–6h .

Table 1: Physicochemical Properties

Compound Substituent IR C=O Peaks (cm⁻¹) Yield (%)
Target Compound 4-Ethoxyphenyl Not reported N/A
6e 4-Benzylpiperidinyl 1664, 1642 62
6f 4-Chlorophenylpiperazinyl 1681, 1655, 1623 51
6g 4-Fluorophenylpiperazinyl 1662, 1628 42

Benzyloxy Pyridazine Derivatives ()

The synthesis of benzyloxy pyridazines (e.g., 5a) involves alkylation of a pyridazinone sulfonamide with benzyl bromides. Unlike the target compound, these derivatives contain a sulfonamide group and benzyloxy substituents. The absence of sulfonamide in the target may reduce polarity, altering solubility and bioavailability .

Pesticide Benzamide Derivatives ()

Chlorsulfuron and triflumuron are benzamide-based pesticides with triazine or trifluoromethoxy groups. The target compound shares the 2-chlorobenzamide motif but lacks the triazine or urea moieties critical for herbicidal activity. This suggests divergent applications; the target’s ethoxyphenyl-pyridazinone structure may favor pharmaceutical over pesticidal use .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-chloro-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide?

  • Methodology : The synthesis typically involves:

Pyridazinone core formation : Reacting hydrazine derivatives with carbonyl compounds under reflux .

Alkylation : Introducing the ethyl group via alkylation with ethyl halides in anhydrous solvents (e.g., THF) .

Benzamide coupling : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach the chlorobenzamide moiety .

  • Optimization : Yield and purity are improved by controlling temperature (60–80°C), solvent polarity, and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. What in vitro assays are recommended to evaluate biological activity?

  • HDAC inhibition : Use fluorogenic assays with recombinant HDAC isoforms (e.g., HDAC1, HDAC3) and validate in cell lines (e.g., SKM-1 myelodysplastic cells) .
  • Anticonvulsant screening : Employ maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models in rodents .
  • Enzyme binding : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities .

Advanced Research Questions

Q. How can structural discrepancies in pyridazinone derivatives impact biological activity?

  • Analysis :

Structural Feature Impact on Activity Evidence Source
4-Ethoxyphenyl substitutionEnhances hydrophobic interactions with HDACs
Chlorobenzamide moietyIncreases selectivity for class I HDACs
Ethyl linker lengthAffects binding pocket accessibility
  • Resolution : Compare X-ray crystallography data of ligand-target complexes to correlate substituent positioning with activity .

Q. How to address variability in reported IC50 values for HDAC inhibition?

  • Experimental design :

  • Standardize assay conditions (pH, temperature, substrate concentration).
  • Use internal controls (e.g., SAHA as a reference inhibitor) .
    • Data interpretation : Perform meta-analysis of dose-response curves across studies, accounting for enzyme isoform specificity and cell permeability differences .

Q. What computational strategies predict conformational stability in biological environments?

  • Methods :

  • Molecular dynamics (MD) simulations : Simulate ligand-receptor interactions over 100 ns trajectories (AMBER or GROMACS) to assess stability .
  • Density functional theory (DFT) : Calculate electrostatic potential maps to identify reactive sites .
    • Validation : Cross-reference computational results with NMR chemical shift data .

Methodological Challenges and Solutions

Q. How to resolve contradictions in anticonvulsant vs. anticancer activity data?

  • Hypothesis testing :

  • Target profiling : Screen against a panel of receptors (e.g., GABA_A, NMDA) to identify off-target effects .
  • Pathway analysis : Use RNA-seq to compare gene expression profiles in neuronal vs. cancer cells .
    • Example : A pyridazinone derivative showed anticonvulsant activity at 10 mg/kg (MES model) but required 50 mg/kg for tumor suppression in xenografts, suggesting tissue-specific uptake .

Q. What strategies improve metabolic stability without compromising activity?

  • Approach :

Prodrug design : Introduce esterase-labile groups (e.g., tert-butyl) to enhance bioavailability .

CYP450 inhibition assays : Identify metabolic hotspots via liver microsome studies .

  • Case study : Adding a 4-fluorophenylthio group increased plasma half-life from 2.1 to 5.7 hours in rat models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.